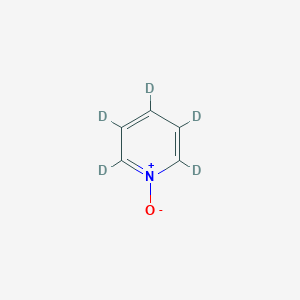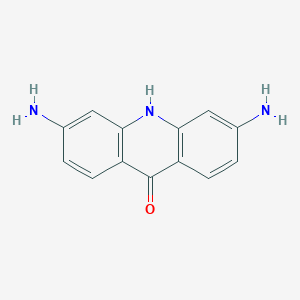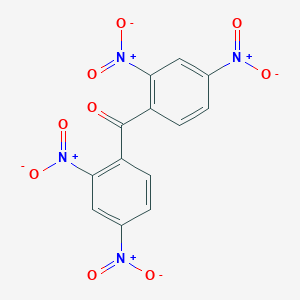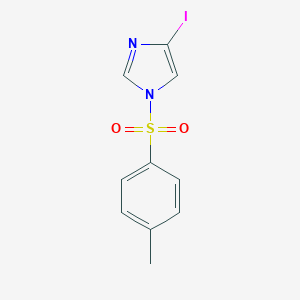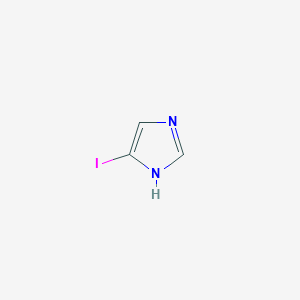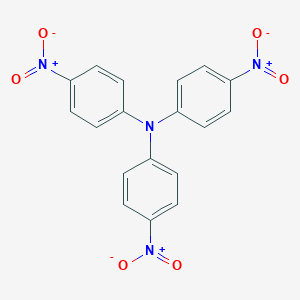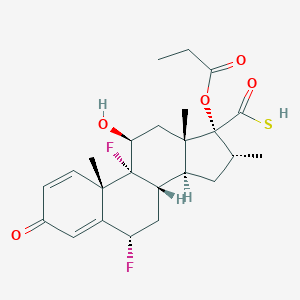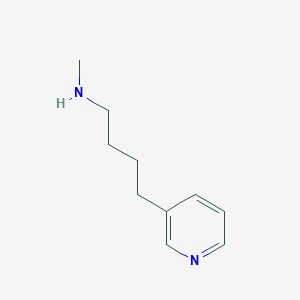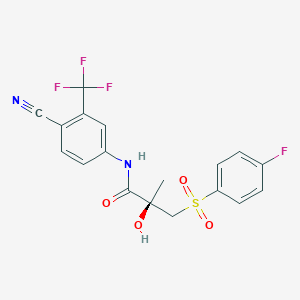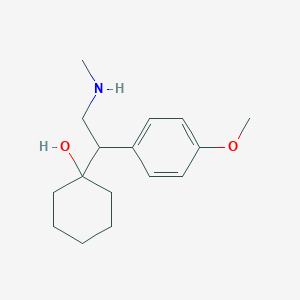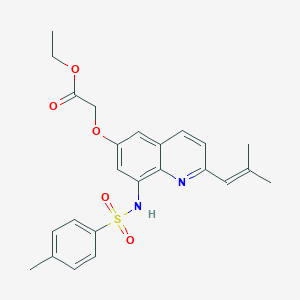
Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate
Vue d'ensemble
Description
Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate is a complex organic compound with the molecular formula C24H26N2O5S. It is known for its unique structural features, which include a quinoline ring, a toluenesulfonamide group, and an ester functional group. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other nitrogen-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of a quinoline derivative through a Skraup synthesis, which includes the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Propenyl Group: The quinoline derivative is then reacted with isobutyraldehyde under basic conditions to introduce the 2-methyl-1-propenyl group.
Attachment of the Toluenesulfonamide Group: The intermediate product is further reacted with p-toluenesulfonyl chloride in the presence of a base to form the toluenesulfonamide group.
Esterification: Finally, the compound undergoes esterification with ethyl bromoacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate can be compared with other quinoline derivatives and sulfonamide-containing compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their substituents and overall structure.
Sulfonamide Compounds: Sulfamethoxazole, a well-known antibiotic, contains a sulfonamide group but lacks the quinoline ring and ester functionality.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Similar Compounds
- Chloroquine
- Quinine
- Sulfamethoxazole
- Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy)acetate
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-(2-methylprop-1-enyl)quinolin-6-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-5-30-23(27)15-31-20-13-18-8-9-19(12-16(2)3)25-24(18)22(14-20)26-32(28,29)21-10-6-17(4)7-11-21/h6-14,26H,5,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIBGSOAYLDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=C(C)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404404 | |
| Record name | Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316124-90-0 | |
| Record name | Ethyl 2-[[8-[[(4-methylphenyl)sulfonyl]amino]-2-(2-methyl-1-propen-1-yl)-6-quinolinyl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316124-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[2-(2-Methyl-1-propenyl)-6-quinolyloxy-8-p-toluenesulfonamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



